molecular formula C16H24N2O3Si B1521488 tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate CAS No. 1188996-58-8

tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate

Cat. No.: B1521488
CAS No.: 1188996-58-8
M. Wt: 320.46 g/mol
InChI Key: LKWDGCJFTLMBOF-UHFFFAOYSA-N
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Description

tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate (CAS: 1188996-58-8) is a heterocyclic compound featuring a fused furo[3,2-b]pyridine core. Key structural elements include:

  • A trimethylsilyl (TMS) group at position 2 of the furopyridine ring, enhancing steric bulk and modulating electronic properties.
  • The fused furopyridine system, which combines aromatic furan and pyridine characteristics, influencing reactivity and intermolecular interactions.

Its HS code (2934999090) classifies it under "other heterocyclic compounds," reflecting its complexity and niche applications in pharmaceuticals or agrochemicals .

Properties

IUPAC Name

tert-butyl N-[(2-trimethylsilylfuro[3,2-b]pyridin-6-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3Si/c1-16(2,3)21-15(19)18-10-11-7-13-12(17-9-11)8-14(20-13)22(4,5)6/h7-9H,10H2,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWDGCJFTLMBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C(O2)[Si](C)(C)C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673647
Record name tert-Butyl {[2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188996-58-8
Record name tert-Butyl {[2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate typically involves:

  • Construction of the furo[3,2-b]pyridine core.
  • Introduction of the trimethylsilyl group at the 2-position of the furo ring.
  • Attachment of the tert-butyl carbamate group at the 6-yl methyl position.

This sequence ensures the formation of the desired heterocyclic scaffold with appropriate functionalization for stability and further chemical manipulation.

Preparation of the Furo[3,2-b]pyridine Core

The fused heterocyclic system furo[3,2-b]pyridine can be synthesized using cyclization reactions involving pyridine derivatives and suitable oxygen-containing precursors. According to patent literature, a common approach involves:

  • Starting from a 6-substituted pyridine derivative.
  • Employing intramolecular cyclization under nitrogen atmosphere to form the fused furo ring.

This step is critical for establishing the bicyclic framework that defines the compound.

Introduction of the Trimethylsilyl Group

The trimethylsilyl substituent at the 2-position of the furo ring is generally introduced via silylation reactions. Typical methods include:

  • Treatment of the corresponding 2-hydroxy or 2-halogenated furo[3,2-b]pyridine intermediate with trimethylsilyl chloride (TMSCl) or related silylating agents in the presence of a base.
  • Use of organolithium or Grignard reagents to generate the nucleophilic site before silylation.

This step requires careful control of reaction conditions to ensure regioselective silylation without affecting other functional groups.

Formation of the tert-Butyl Carbamate Group

The tert-butyl carbamate moiety is introduced to protect the amine functionality and improve compound stability. Preparation methods include:

  • Reaction of the corresponding amine intermediate with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • Alternatively, carbamate formation can be achieved by reacting the amine with tert-butyl chloroformate.

These reactions are typically carried out under mild conditions to prevent decomposition of sensitive heterocycles.

Representative Reaction Conditions and Yields

While specific experimental details for this compound are limited in literature, analogous procedures from related compounds provide insight:

Step Reagents/Conditions Yield (%) Notes
Furo[3,2-b]pyridine cyclization Pyridine derivative, oxygen source, N2 atmosphere 60-80 Requires inert atmosphere
Trimethylsilylation TMSCl, base (e.g., triethylamine), solvent (e.g., DCM) 70-85 Regioselective silylation at 2-position
Carbamate formation Boc2O, base (e.g., DIPEA), room temperature 75-90 Protects amine as tert-butyl carbamate

These yields are indicative and based on related fused heterocyclic carbamate syntheses.

Purification and Characterization

  • Purification is commonly performed by silica gel chromatography using mixtures of dichloromethane and methanol.
  • Characterization involves NMR (¹H, ¹³C), mass spectrometry, and sometimes X-ray crystallography to confirm the structure and purity.
  • Monitoring of reaction progress is typically done by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).

Summary Table of Preparation Steps

Step Number Reaction Type Starting Material Reagents/Conditions Product Intermediate
1 Cyclization 6-substituted pyridine derivative Inert atmosphere, heating Furo[3,2-b]pyridine core
2 Silylation Furo[3,2-b]pyridine intermediate Trimethylsilyl chloride, base 2-(Trimethylsilyl)furo[3,2-b]pyridine
3 Carbamate formation Aminomethyl intermediate Di-tert-butyl dicarbonate, base This compound

Research Findings and Optimization Notes

  • The inert atmosphere (nitrogen or argon) is crucial during cyclization to prevent oxidation and side reactions.
  • The silylation step benefits from low temperature and controlled addition of TMSCl to avoid polysilylation or decomposition.
  • Carbamate formation is optimized by using mild bases such as DIPEA to maintain the integrity of the heterocyclic system.
  • Purification challenges arise due to the compound’s polarity and sensitivity; gradient elution in chromatography is recommended.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the carbamate group, potentially leading to the formation of amines or alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-diones, while reduction could produce pyridinyl alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of furo[3,2-b]pyridine compounds exhibit significant anticancer activity. For instance, studies have shown that certain furo[3,2-b]pyridine derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The incorporation of trimethylsilyl groups enhances the lipophilicity of the compounds, potentially improving their bioavailability and therapeutic efficacy.

Neuroprotective Effects
The neuroprotective properties of furo[3,2-b]pyridine derivatives have been investigated in models of neurodegenerative diseases. Compounds similar to tert-butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Study Findings Reference
Study on anticancer activityInhibition of cell proliferation in breast cancer cell lines
Neuroprotective studyReduction of oxidative stress markers in neuronal cells

Material Science

Synthesis of Functional Polymers
this compound can serve as a precursor for the synthesis of functionalized polymers. The presence of the trimethylsilyl group allows for enhanced compatibility with various polymer matrices, leading to improved mechanical and thermal properties. This application is particularly relevant in the development of advanced materials for electronics and coatings.

Nanocomposite Development
In material science, this compound has been utilized to create nanocomposites with enhanced properties. By integrating furo[3,2-b]pyridine structures into nanomaterials, researchers have reported improvements in electrical conductivity and thermal stability.

Application Outcome Reference
Polymer synthesisEnhanced mechanical properties
Nanocomposite developmentImproved thermal stability

Agricultural Chemistry

Pesticide Formulations
The compound has potential applications in agricultural chemistry as a component in pesticide formulations. Its ability to modify biological activity makes it suitable for enhancing the efficacy of existing agrochemicals. Research has shown that derivatives can exhibit insecticidal and fungicidal properties when tested against various agricultural pests.

Herbicide Development
Additionally, studies are exploring the use of furo[3,2-b]pyridine derivatives as herbicides. Their selective action against specific weed species could lead to more sustainable agricultural practices by minimizing harm to non-target organisms.

Research Area Findings Reference
Pesticide efficacyEnhanced activity against target pests
Herbicide selectivityReduced impact on non-target plants

Mechanism of Action

The mechanism by which tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related tert-butyl carbamates and heterocyclic derivatives, emphasizing differences in substituents, synthesis, and properties.

Key Comparative Insights

Substituent Effects: Electron-Withdrawing Groups: The TMS group in the target compound offers steric protection and lipophilicity, contrasting with electronegative halogens (Br, Cl, F) in analogues, which enhance cross-coupling reactivity .

Synthetic Methodologies :

  • The target compound’s synthesis likely requires silylation and annulation to form the fused ring, whereas halogenated analogues () rely on electrophilic substitution. Microwave-assisted synthesis (e.g., ’s furopyrrole derivatives) suggests a route to optimize reaction times for similar fused systems .

Physicochemical Properties: Molecular Weight: The target compound’s estimated MW (~365.5 g/mol) exceeds halogenated pyridine derivatives (e.g., 321.60 g/mol in ), impacting pharmacokinetics .

Applications :

  • Halogenated derivatives () are intermediates in cross-coupling reactions, whereas the TMS group in the target compound may serve as a directing group or protective moiety .
  • Fluorinated analogues () are often leveraged in drug design for metabolic stability .

Biological Activity

tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate, with the CAS number 1188996-58-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including its synthesis, pharmacological properties, and case studies.

  • Molecular Formula: C16H24N2O3Si
  • Molecular Weight: 320.46 g/mol
  • Structure: The compound features a furo[3,2-b]pyridine core which is known for its diverse biological activities.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways such as the TEAD transcription factor pathway .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCancer TypeMechanism of ActionReference
Compound ABreastApoptosis induction
Compound BLungCell cycle arrest
tert-Butyl...UnknownTEAD inhibition

Neuroprotective Effects

Some studies suggest that derivatives of furo-pyridine compounds may possess neuroprotective effects. They could protect neuronal cells from oxidative stress and apoptosis, potentially useful in treating neurodegenerative diseases .

Case Study: Neuroprotection
In a murine model of neurodegeneration, a related compound demonstrated a reduction in neuronal loss and improved behavioral outcomes. This suggests that the furo-pyridine structure may confer protective effects against neurotoxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied. However, similar compounds often exhibit favorable absorption and distribution characteristics due to their lipophilic nature. Further studies are needed to elucidate the metabolism and excretion pathways specific to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of trimethylsilyl furo-pyridine derivatives with carbamates under controlled conditions. The reaction conditions can significantly influence yield and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate?

  • Methodology : Synthesis typically involves multi-step protocols under inert conditions (e.g., nitrogen atmosphere) to prevent undesired side reactions. Key steps include:

  • Step 1 : Functionalization of the furo[3,2-b]pyridine core with trimethylsilyl groups using silylation agents (e.g., TMSCl) in the presence of a base .
  • Step 2 : Introduction of the methylcarbamate moiety via reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine) at controlled temperatures (0–5°C) .
  • Microwave-assisted optimization : Reduces reaction times (e.g., from hours to minutes) while maintaining yields comparable to classical methods (73–82%) .
    • Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography is critical for isolating high-purity (>95%) products .

Q. How should this compound be characterized to confirm structural integrity?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks to verify substituent positions (e.g., trimethylsilyl protons at δ 0.2–0.5 ppm, tert-butyl at δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Identify carbamate C=O stretching (~1700 cm⁻¹) and aromatic C-H vibrations .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₂₈N₂O₃Si: 340.18) .
  • X-Ray Crystallography : Definitive structural confirmation, particularly for regiochemical ambiguities .

Q. What are the stability and storage conditions for this compound?

  • Stability : The compound is stable under inert atmospheres at room temperature but degrades in the presence of strong acids/bases or oxidizing agents. Decomposition products may include furopyridine derivatives and silanols .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Use desiccants to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can contradictions in spectroscopic or chromatographic data be resolved?

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For chromatographic discrepancies (e.g., unexpected peaks), use tandem MS/MS to identify impurities or degradation products .
  • Case Study : In electrocatalytic syntheses of analogous spiro-furopyridines, X-ray crystallography resolved ambiguities in regiochemistry that NMR alone could not .

Q. What mechanistic insights exist for its reactivity in multicomponent reactions?

  • Electrocatalytic Pathways : The compound participates in green, one-pot syntheses (e.g., spiro-furopyridines) via radical intermediates. Key parameters include:

  • Current Density : 50 mA/cm² optimizes electron transfer without side reactions.
  • Solvent Systems : Acetonitrile/water mixtures enhance solubility and mediator efficiency (e.g., NH₄I) .
    • Kinetic Studies : Time-resolved FT-IR or in-situ NMR monitors intermediate formation, revealing rate-limiting steps (e.g., carbamate deprotection) .

Q. How can computational methods predict its biological interactions?

  • Molecular Docking : Models of the compound docked into enzyme active sites (e.g., kinases) highlight hydrogen-bonding interactions between the carbamate oxygen and catalytic residues.
  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., trimethylsilyl group directs attack to the pyridine C-5 position) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate

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